3-Cyclohexylpropanohydrazide
Overview
Description
3-Cyclohexylpropanohydrazide is an organic compound with the molecular formula C9H18N2O It is a hydrazide derivative of 3-cyclohexylpropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclohexylpropanohydrazide can be synthesized from 3-cyclohexylpropanoic acid. One common method involves the reaction of 3-cyclohexylpropanoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to yield this compound .
Reaction Conditions:
Step 1: 3-cyclohexylpropanoic acid is reacted with thionyl chloride in methanol under reflux conditions for 3 hours.
Step 2: The resulting acid chloride is then treated with hydrazine hydrate in methanol to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments for larger-scale reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexylpropanohydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of cyclohexylpropanoic acid or cyclohexylpropanone.
Reduction: Formation of cyclohexylpropanamine or cyclohexylpropanol.
Substitution: Formation of various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
3-Cyclohexylpropanohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Potential use in the study of enzyme inhibitors and biochemical pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-cyclohexylpropanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexylpropanoic acid: The parent compound from which 3-cyclohexylpropanohydrazide is derived.
Cyclohexylpropanoic acid hydrazide: A closely related compound with similar chemical properties.
Cyclohexylpropanoic acid methyl ester: Another derivative of 3-cyclohexylpropanoic acid with different functional groups.
Uniqueness
This compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound and other derivatives .
Properties
IUPAC Name |
3-cyclohexylpropanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-11-9(12)7-6-8-4-2-1-3-5-8/h8H,1-7,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRFVQALDHTBPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364222 | |
Record name | 3-cyclohexylpropanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81975-20-4 | |
Record name | 3-cyclohexylpropanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclohexylpropanehydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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